TRPM8 Calcium‑Flux Antagonism: 5‑Fluoro‑2‑methoxy vs. Unsubstituted Phenyl Sulfonamide
In the TRPM8 calcium‑flux assay, the 5‑fluoro‑2‑methoxybenzenesulfonamide‑bearing compound (designated example 820 in US 9,434,711) gave an IC₅₀ of 0.7 nM, whereas the corresponding unsubstituted phenyl sulfonamide analog (example 808) exhibited an IC₅₀ of 2 nM, representing an approximately 2.9‑fold improvement in potency [1][2]. Both measurements were obtained under identical conditions (37 °C, recombinant human TRPM8 expressed in HEK‑293 cells, Indo‑1 AM dye), providing a high‑confidence head‑to‑head comparison that isolates the contribution of the 5‑fluoro‑2‑methoxy motif.
| Evidence Dimension | TRPM8 calcium‑flux IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.7 nM |
| Comparator Or Baseline | Unsubstituted phenyl sulfonamide analog (US 9,434,711 example 808): IC₅₀ = 2 nM |
| Quantified Difference | ~2.9‑fold more potent |
| Conditions | Recombinant human TRPM8, HEK‑293 cells, Indo‑1 AM calcium indicator, 37 °C |
Why This Matters
A sub‑nanomolar IC₅₀ at TRPM8 differentiates this compound from in‑class analogs that lose potency when the 5‑fluoro‑2‑methoxy substitution is omitted, directly informing target‑based screening cascade design and compound prioritization.
- [1] Colburn RW, et al. Sulfonamides as TRPM8 modulators. US Patent 9,434,711 B2, Table 2, examples 808 and 820. View Source
- [2] BindingDB entry BDBM248292 (US9434711, 140) and BDBM248838 (US9434711, 808). View Source
